4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine
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Overview
Description
4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine is a heterocyclic compound that features both a pyrazole and a pyrimidine ring The compound is characterized by the presence of an amino group at the 4-position of the pyrimidine ring and a tert-butoxycarbonyl (Boc) protected pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Protection of the Pyrazole: The pyrazole nitrogen is then protected using a Boc protecting group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of the Pyrimidine Ring: The protected pyrazole is then reacted with a suitable precursor, such as a chloro-pyrimidine derivative, under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free pyrazole.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 4-Amino-2-(4-pyrazolyl)pyrimidine, while coupling reactions can yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Biological Research: The compound can be used to study enzyme inhibition and other biochemical processes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The Boc-protected pyrazole moiety can interact with active sites of enzymes, while the amino group can form hydrogen bonds or participate in other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-phenylpyrimidine: Similar structure but with a phenyl group instead of a Boc-protected pyrazole.
4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine: Similar structure but with a methyl group instead of a Boc group on the pyrazole.
Uniqueness
4-Amino-2-(1-Boc-4-pyrazolyl)pyrimidine is unique due to the presence of the Boc-protected pyrazole moiety, which can be selectively deprotected under mild conditions. This allows for greater flexibility in synthetic applications and the potential for targeted interactions in biological systems.
Properties
Molecular Formula |
C12H15N5O2 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminopyrimidin-2-yl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)17-7-8(6-15-17)10-14-5-4-9(13)16-10/h4-7H,1-3H3,(H2,13,14,16) |
InChI Key |
UEDBWPMPTRCSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=NC=CC(=N2)N |
Origin of Product |
United States |
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